molecular formula C10H6BrF2NO2 B1416410 5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid CAS No. 1805019-33-3

5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid

Cat. No.: B1416410
CAS No.: 1805019-33-3
M. Wt: 290.06 g/mol
InChI Key: CUPQHRGOHKWDDU-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid is an organic compound with a complex structure that includes bromine, cyano, and difluoromethyl groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable phenylacetic acid derivative, followed by the introduction of cyano and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or acetonitrile to facilitate the substitutions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and safety. Techniques such as tubular diazotization reactions can be employed to stabilize intermediates and minimize side reactions . These methods are designed to be scalable and energy-efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine, cyano, and difluoromethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways due to its unique functional groups.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The cyano and difluoromethyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid is unique due to its combination of bromine, cyano, and difluoromethyl groups on a phenylacetic acid backbone

Properties

IUPAC Name

2-[5-bromo-2-cyano-3-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-6-1-5(2-9(15)16)8(4-14)7(3-6)10(12)13/h1,3,10H,2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPQHRGOHKWDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)C#N)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid
Reactant of Route 2
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid
Reactant of Route 3
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid
Reactant of Route 4
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid
Reactant of Route 5
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid
Reactant of Route 6
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid

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